The Complete Technical Guide to 3-Bromo-4-trifluoromethyl-isoxazole: Physical Properties, Chemical Reactivity, and Synthetic Workflows
The Complete Technical Guide to 3-Bromo-4-trifluoromethyl-isoxazole: Physical Properties, Chemical Reactivity, and Synthetic Workflows
Executive Summary
The compound 3-bromo-4-trifluoromethyl-isoxazole (CAS: 1824298-81-8) represents a functionally dense, highly specialized heterocyclic building block. Isoxazoles bearing both halogen and trifluoromethyl (-CF₃) substituents are highly prized in medicinal chemistry and agrochemical development due to their ability to act as metabolically stable bioisosteres for amides and phenyl rings[1]. The specific positioning of the -CF₃ group at the C4 position, flanked by a bromine atom at C3, creates a unique electronic and steric topography that dictates its chemical behavior, requiring precise, causality-driven experimental workflows for successful functionalization.
Structural Topography & Physical Properties
The physical and chemical properties of 3-bromo-4-trifluoromethyl-isoxazole are fundamentally governed by the interplay between the electron-rich heteroaromatic isoxazole core and its highly electron-withdrawing substituents. The -CF₃ group significantly increases the lipophilicity (LogP) and volatility of the scaffold, while the heavy bromine atom at C3 increases the molecular density.
Below is a summarized table of the quantitative physical and chemical data for this scaffold, synthesized from authoritative vendor databases and extrapolated in silico models for halogenated isoxazoles.
| Property | Value | Source / Methodology |
| IUPAC Name | 3-Bromo-4-(trifluoromethyl)isoxazole | [2] |
| CAS Registry Number | 1824298-81-8 | Vendor Databases[2] |
| Molecular Formula | C₄HBrF₃NO | Structural Calculation[2] |
| Molecular Weight | 215.96 g/mol | Standard Atomic Weights[2] |
| Physical State | Liquid (Colorless to pale yellow) | Extrapolated from halogenated isoxazoles |
| Boiling Point | 135 – 145 °C (Predicted) | In silico thermodynamic modeling |
| Density | ~ 1.78 g/cm³ (Predicted) | Volumetric density prediction |
| LogP (Lipophilicity) | 2.6 ± 0.2 (Predicted) | Lipophilicity modeling |
| SMILES | N1=C(C(=CO1)C(F)(F)F)Br | [2] |
Electronic Architecture & Mechanistic Reactivity
To successfully utilize 3-bromo-4-trifluoromethyl-isoxazole in synthetic pathways, researchers must understand the causality behind its reactivity map. The isoxazole ring is inherently an electron-rich heteroaromatic system. However, the introduction of the strongly electron-withdrawing -CF₃ group at C4 severely depletes the π-electron density of the ring via inductive (-I) and mesomeric (-M) effects[1].
This electronic architecture results in two primary sites of reactivity, each with distinct steric challenges:
-
The C3-Bromine Bond: The electron withdrawal from C4 increases the electrophilicity of the C3-Br bond, theoretically priming it for oxidative addition. However, the spatial proximity of the bulky -CF₃ group induces profound steric hindrance, complicating standard transition-metal-catalyzed cross-couplings[1].
-
The C5-Proton: The C5 position remains unsubstituted. The combined electron-withdrawing effects of the adjacent ring oxygen and the C4-CF₃ group render the C5 proton highly acidic, making it an ideal site for directed ortho-metalation (DoM)[3].
Logical relationship of electronic and steric effects on the isoxazole scaffold.
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems built on mechanistic causality. Below are two highly optimized workflows for functionalizing this scaffold.
Regioselective Suzuki-Miyaura Cross-Coupling at C3
Objective: Couple an aryl boronic acid to the sterically hindered C3 position.
Causality of Choices: Standard catalysts like Pd(PPh₃)₄ frequently fail here because they are insufficiently electron-rich to undergo oxidative addition into the deactivated C-Br bond, and their steric bulk clashes with the adjacent C4-CF₃ group. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand forces a cis-coordination geometry that accelerates reductive elimination, while its electron-rich nature facilitates oxidative addition[4]. A mild base (K₃PO₄) is chosen over strong bases (like NaOH) to prevent base-induced fragmentation of the sensitive isoxazole ring.
Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling at C3.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under argon, combine 3-bromo-4-trifluoromethyl-isoxazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid via the formation of the reactive boronate "ate" complex.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) against a positive flow of argon.
-
Execution: Heat the mixture to 80 °C for 12 hours.
-
Self-Validation & Monitoring: Monitor the reaction via LC-MS.
-
Validation Check: Look for the disappearance of the starting material mass (m/z ~216). If a peak at m/z ~138 appears, premature protodebromination has occurred. This indicates oxygen contamination or insufficient boronic acid activation. If observed, abort, purge the system more rigorously with Argon, and ensure the base is fully solubilized.
-
-
Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.
Regioselective C5-H Metalation and Electrophilic Trapping
Objective: Functionalize the C5 position without disrupting the delicate C3-Br bond.
Causality of Choices: Using standard alkyllithiums (e.g., n-BuLi) would trigger unwanted halogen-metal exchange at the C3-Br position. Therefore, we must use a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) at cryogenic temperatures. This ensures strictly regioselective deprotonation at C5 based on kinetic acidity rather than nucleophilic attack[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 3-bromo-4-trifluoromethyl-isoxazole in anhydrous THF (0.1 M) under an argon atmosphere.
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to suppress the kinetic rate of ring-opening (fragmentation of the isoxazolyl anion) and prevent degradation.
-
Deprotonation: Add LDA (1.1 equiv) dropwise. Stir for exactly 30 minutes at -78 °C.
-
Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde or alkyl halide, 1.2 equiv) neat or dissolved in anhydrous THF.
-
Self-Validation & Monitoring: Quench a 0.1 mL reaction aliquot with D₂O and analyze by ¹H NMR.
-
Validation Check: The disappearance of the C5-H singlet (typically around δ 8.5-9.0 ppm) and the incorporation of deuterium confirms successful metalation. If the starting material proton remains, the LDA may have hydrolyzed prior to use; prepare fresh base.
-
-
Isolation: Quench the main reaction with saturated aqueous NH₄Cl, extract with DCM, dry, and purify.
Applications in Drug Development
In modern drug discovery, the isoxazole ring is frequently employed to improve the lipophilic efficiency (LipE) and pharmacokinetic profiles of lead compounds. The C4-CF₃ group specifically increases the membrane permeability of the molecule while blocking cytochrome P450-mediated metabolic oxidation sites[4].
Furthermore, the C3-bromo handle allows for the rapid generation of structure-activity relationship (SAR) libraries via late-stage cross-coupling. For instance, highly substituted isoxazoles have been successfully deployed as selective allosteric ligands for nuclear receptors like RORγt, where the isoxazole core dictates critical hydrogen-bonding and hydrophobic interactions within the binding pocket[4]. By leveraging the orthogonal reactivity of the C3-Br and C5-H positions, medicinal chemists can rapidly build complex, multi-functionalized therapeutics from this single starting material.
References
-
Chalyk, B. A., et al. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry, 2019. Available at:[Link]
-
Jetten, A. M., et al. "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt." Journal of Medicinal Chemistry, 2021. Available at:[Link]
